molecular formula C4H2Cl4O B108311 2,4,4,4-Tetrachlorobut-2-enal CAS No. 19429-51-7

2,4,4,4-Tetrachlorobut-2-enal

Cat. No. B108311
CAS RN: 19429-51-7
M. Wt: 207.9 g/mol
InChI Key: SBJGGOPLEWSLBN-IWQZZHSRSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated butenes can involve halogenation reactions, as seen in the preparation of 3,4,8,9-tetrachloro-2,5,7,10-tetrahydro[1,6]dithiecine from Z-1,4-dibromo-2,3-dichlorobut-2-ene with sodium sulfide . Another example is the bromination of 3,4,4-trichlorobut-3-enoic acid to form various brominated products, which can then be converted into other compounds through Friedel-Crafts acylation . These methods highlight the reactivity of chlorinated butenes and their utility as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of chlorinated butenes can be complex, as demonstrated by the X-ray crystallography used to determine the structure of the dithiecine compound . The ozonolysis of 1,2,3,4-tetrachlorobut-2-ene leads to an ozonide with a half-chair conformation, showcasing the impact of chlorination on the molecular geometry .

Chemical Reactions Analysis

Chlorinated butenes can undergo a variety of chemical reactions. For instance, the reaction of tetrachlorodiborane(4) with cyclopropane derivatives results in ring cleavage and the formation of addition compounds . This indicates that chlorinated butenes might also participate in similar addition reactions due to the presence of unsaturated carbon-carbon bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated butenes are influenced by the presence of chlorine atoms. These atoms can affect the compound's polarity, reactivity, and interactions with other molecules. For example, the crystal and molecular structure of a zinc complex with dichlorophenoxyacetato ligands reveals how chlorine substituents can influence coordination geometry and intermolecular interactions . Although not directly related to 2,4,4,4-Tetrachlorobut-2-enal, these studies provide a context for understanding how chlorination affects the properties of organic molecules.

Scientific Research Applications

Radical Reduction and Catalysis

  • Application in Radical Reduction : The radical tributyltin hydride reduction of 1,1,1,4-tetrachlorobut-2-ene, a compound related to 2,4,4,4-Tetrachlorobut-2-enal, yields a mixture of trichlorobutene compounds. This process shows preferential abstraction of a chlorine atom from the trichloromethyl group (Guibé, Xian, & Balavoine, 1986).

Chemical Synthesis and Characterization

  • Formation of Monocyclic Ozonides : The major crystalline product derived from the ozonolysis of 1,2,3,4-tetrachlorobut-2-ene, closely related to 2,4,4,4-Tetrachlorobut-2-enal, is a monocyclic ozonide compound (Griesbaum et al., 1997).
  • Enantioselective Synthesis of Tetrahydropyridin-2-ols : Enals, including derivatives of 2,4,4,4-Tetrachlorobut-2-enal, are used in the asymmetric synthesis of tetrahydropyridin-2-ols via a Michael addition-hemiaminalization sequence (Wan, Loh, Pan, & Enders, 2012).

Reaction Mechanisms and Interactions

  • Investigating Reaction Mechanisms : Research on compounds like 2,4,4,4-Tetrachlorobut-2-enal helps in understanding complex reaction mechanisms, such as the radical addition of carbon tetrachloride to dichlorobut-3-enonitriles, leading to hexachlorohexanonitriles and rearranged products (Bury, Bougeard, Corker, Johnson, & Perlmann, 1982).

Structural Studies

  • X-ray Crystallography : X-ray crystallography studies are conducted on related compounds, aiding in understanding the structural aspects and the formation of specific crystalline forms (Selegue, Eaton, Anthony, & Patrick, 2002).

Biological Interactions and Analysis

  • Interaction with DNA : The compound 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, closely related to 2,4,4,4-Tetrachlorobut-2-enal, shows significant interaction with DNA, suggesting potential biological relevance of similar compounds (Sirajuddin, Nooruddin, Ali, McKee, Khan, & Malook, 2015).

properties

IUPAC Name

(Z)-2,4,4,4-tetrachlorobut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl4O/c5-3(2-9)1-4(6,7)8/h1-2H/b3-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJGGOPLEWSLBN-IWQZZHSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C=O)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C=O)\Cl)\C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4,4-Tetrachlorobut-2-enal

CAS RN

19429-51-7
Record name 2,4,4,4-tetrachloro-2-butenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Gospodinov, TM Klapötke… - European Journal of …, 2018 - Wiley Online Library
The synthesis of 3,5‐diamino‐4,6‐dinitropyridazine‐1‐oxide (8) is reported. It is prepared in a six‐step synthetic procedure starting from acyclic compounds, and shows good properties …
PG Sergeev, VG Nenajdenko - Russian Chemical Reviews, 2020 - iopscience.iop.org
The review is devoted to recent advances in the chemistry of pyridazine—a six-membered heterocycle containing two nitrogen atoms in adjacent positions. The practical significance of …
Number of citations: 30 iopscience.iop.org
I Gospodinov - 2019 - edoc.ub.uni-muenchen.de
First of all, I would like to show my gratitude to and thank Prof. Dr. Thomas M. Klapötke for giving me the opportunity to do my Ph. D. thesis under his guidance. I am deeply grateful for …
Number of citations: 3 edoc.ub.uni-muenchen.de

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